[1-(5,6,7-Trimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol
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Overview
Description
[1-(5,6,7-Trimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol: is a complex organic compound characterized by its unique quinoline and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(5,6,7-Trimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol typically involves multi-step organic reactions. One common approach is the condensation of 5,6,7-trimethoxy-4-methylquinoline with a piperidine derivative, followed by reduction to yield the final product. The reaction conditions often require the use of strong bases and reducing agents under controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which can reduce the quinoline ring or other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, [1-(5,6,7-Trimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol serves as a building block for the synthesis of more complex molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology and Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for the development of therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(5,6,7-Trimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the piperidine ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to a range of biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Quinoline Derivatives: Compounds like 5,6,7-trimethoxyquinoline and 4-methylquinoline share structural similarities with [1-(5,6,7-Trimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol.
Piperidine Derivatives: Compounds such as 4-piperidinemethanol and its analogs are structurally related due to the presence of the piperidine ring.
Uniqueness: What sets this compound apart is the combination of the quinoline and piperidine moieties, which confer unique chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not typically observed in simpler analogs.
Properties
IUPAC Name |
[1-(5,6,7-trimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-12-8-16(21-7-5-6-13(10-21)11-22)20-14-9-15(23-2)18(24-3)19(25-4)17(12)14/h8-9,13,22H,5-7,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFRKZRYVGMUQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=C(C(=C12)OC)OC)OC)N3CCCC(C3)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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